molecular formula C20H23N3O6S B2864985 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1251609-34-3

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2864985
CAS No.: 1251609-34-3
M. Wt: 433.48
InChI Key: JSTIPRSRYWIBOT-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, an azepane sulfonyl group, and a benzodioxole moiety. Its molecular formula is C19H21N3O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and azepane derivatives.

    Coupling with Benzodioxole: The final step involves coupling the pyridine derivative with a benzodioxole moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide
  • 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide
  • 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

Uniqueness

What sets 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c24-19(21-15-5-7-17-18(11-15)29-14-28-17)13-22-12-16(6-8-20(22)25)30(26,27)23-9-3-1-2-4-10-23/h5-8,11-12H,1-4,9-10,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTIPRSRYWIBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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